molecular formula C22H21N3O2 B11469868 2-(benzylamino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-(benzylamino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11469868
M. Wt: 359.4 g/mol
InChI Key: CHLAZODWNLEUOX-UHFFFAOYSA-N
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Description

2-(benzylamino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzylamino group, a methoxyphenyl group, and a dihydroquinazolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the dihydroquinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzylamino group: This step involves the nucleophilic substitution of a suitable benzylamine derivative.

    Attachment of the methoxyphenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzylamine derivatives, methoxyphenyl derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce dihydroquinazolinone derivatives.

Scientific Research Applications

2-(benzylamino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylamino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one: shares structural similarities with other quinazolinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group, for example, can enhance its solubility and potentially its interaction with biological targets.

Properties

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

2-(benzylamino)-7-(4-methoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C22H21N3O2/c1-27-18-9-7-16(8-10-18)17-11-20-19(21(26)12-17)14-24-22(25-20)23-13-15-5-3-2-4-6-15/h2-10,14,17H,11-13H2,1H3,(H,23,24,25)

InChI Key

CHLAZODWNLEUOX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NCC4=CC=CC=C4

Origin of Product

United States

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